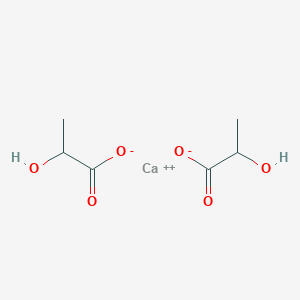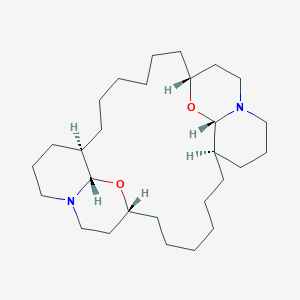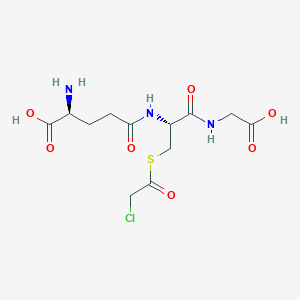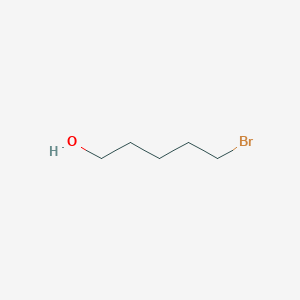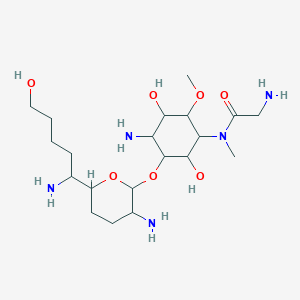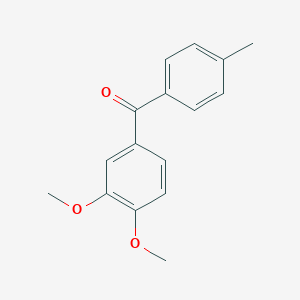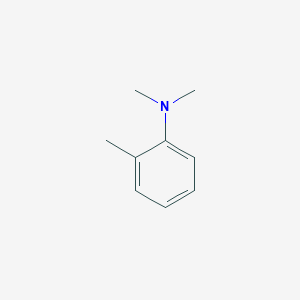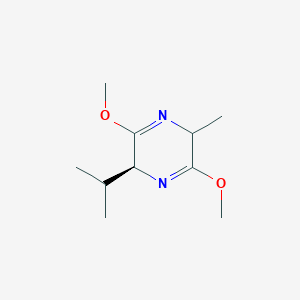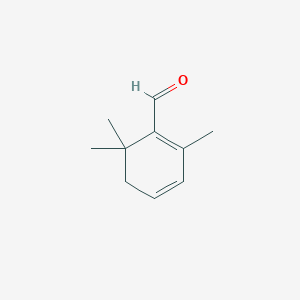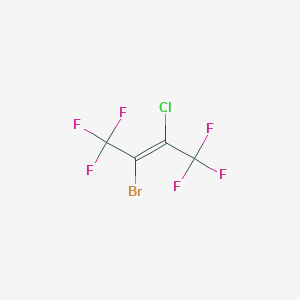
2-Bromo-3-chlorohexafluoro-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chlorohexafluoro-2-butene is a halogenated organic compound with the molecular formula C4BrClF6 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorohexafluoro-2-butene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to hexafluorobutene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of bromine and chlorine to the desired positions on the butene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to achieve high yields and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product. The scalability of the process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
2-Bromo-3-chlorohexafluoro-2-butene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of new compounds.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various reagents, such as hydrogen halides or halogens, resulting in the formation of dihalogenated products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used nucleophiles in substitution reactions.
Catalysts: Iron or aluminum chloride are often used as catalysts in halogenation reactions.
Solvents: Organic solvents, such as dichloromethane or chloroform, are typically used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions may yield hexafluorobutene derivatives with hydroxyl groups, while addition reactions with hydrogen halides may produce dihalogenated butenes.
科学的研究の応用
2-Bromo-3-chlorohexafluoro-2-butene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds. Its unique halogenation pattern makes it a valuable building block for designing complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its halogenated structure may contribute to its activity against certain diseases or conditions.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and resistance to degradation make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Bromo-3-chlorohexafluoro-2-butene involves its interactions with molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with specific amino acid residues in proteins, leading to changes in protein function or activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
類似化合物との比較
2-Bromo-3-chlorohexafluoro-2-butene can be compared with other halogenated butenes, such as:
2-Bromo-3-chloropentafluoro-2-butene: This compound has one less fluorine atom, which may affect its reactivity and chemical properties.
2-Bromo-3-chlorotetrafluoro-2-butene: With two fewer fluorine atoms, this compound may exhibit different physical and chemical characteristics.
2-Bromo-3-chlorotrifluoro-2-butene:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
(E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrClF6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDIBYVKNAQTGX-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)(\C(F)(F)F)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrClF6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

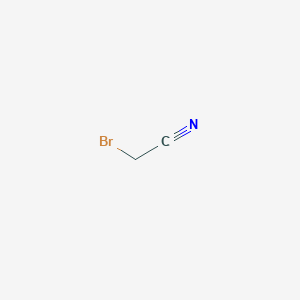
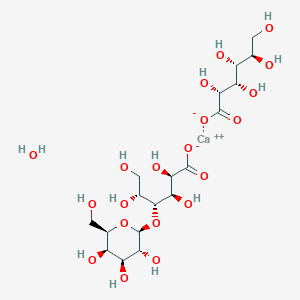
![Ethyl Imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B46784.png)

